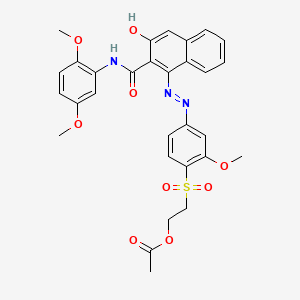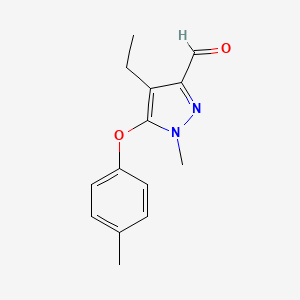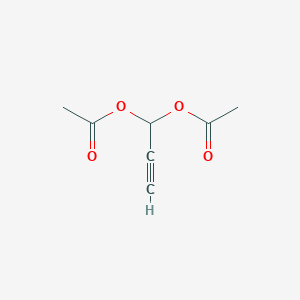
3',5'-Dicarboxy-1,2',6'-trimethyl-4,4'-bipyridinium iodide diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIETHYL2,6-DIMETHYL-4-(1-METHYLPYRIDIN-1-IUM-4-YL)PYRIDINE-3,5-DICARBOXYLATEIODIDE is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and analgesic properties . The compound’s structure includes a pyridine ring substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL2,6-DIMETHYL-4-(1-METHYLPYRIDIN-1-IUM-4-YL)PYRIDINE-3,5-DICARBOXYLATEIODIDE typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
DIETHYL2,6-DIMETHYL-4-(1-METHYLPYRIDIN-1-IUM-4-YL)PYRIDINE-3,5-DICARBOXYLATEIODIDE undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Functional groups on the pyridine ring can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce different dihydropyridine derivatives .
Aplicaciones Científicas De Investigación
DIETHYL2,6-DIMETHYL-4-(1-METHYLPYRIDIN-1-IUM-4-YL)PYRIDINE-3,5-DICARBOXYLATEIODIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of DIETHYL2,6-DIMETHYL-4-(1-METHYLPYRIDIN-1-IUM-4-YL)PYRIDINE-3,5-DICARBOXYLATEIODIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparación Con Compuestos Similares
Similar Compounds
- DIETHYL 2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE
- DIETHYL 2,6-DIMETHYL-1,4-DIHYDROPYRIDINEDICARBOXYLATE
- DIETHYL 1,4-DIHYDRO-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE
Uniqueness
DIETHYL2,6-DIMETHYL-4-(1-METHYLPYRIDIN-1-IUM-4-YL)PYRIDINE-3,5-DICARBOXYLATEIODIDE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
77985-05-8 |
|---|---|
Fórmula molecular |
C19H23IN2O4 |
Peso molecular |
470.3 g/mol |
Nombre IUPAC |
diethyl 2,6-dimethyl-4-(1-methylpyridin-1-ium-4-yl)pyridine-3,5-dicarboxylate;iodide |
InChI |
InChI=1S/C19H23N2O4.HI/c1-6-24-18(22)15-12(3)20-13(4)16(19(23)25-7-2)17(15)14-8-10-21(5)11-9-14;/h8-11H,6-7H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
FEWMJQGTQRDMBY-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=[N+](C=C2)C)C(=O)OCC)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B13774955.png)
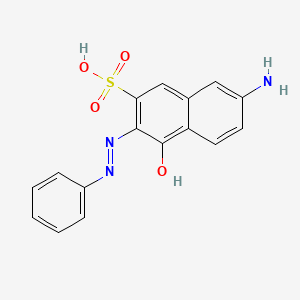



![4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)](/img/structure/B13774984.png)
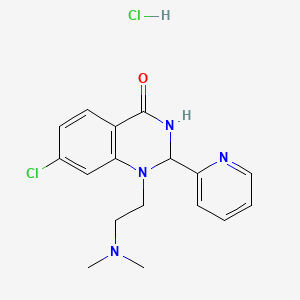


![calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775006.png)

